3-chloro-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core structure. The molecule features a 3-chloro substitution on the pyrimidine ring, a 7-trifluoromethyl group (enhancing lipophilicity and metabolic stability), and a 5-thiophen-2-yl moiety (contributing to π-π interactions). The carboxamide group at position 2 is linked to a 3-(4-ethoxyphenoxy)-5-nitrophenyl substituent, which introduces polar functional groups (ethoxy and nitro) that may improve solubility and modulate electronic properties.
Properties
IUPAC Name |
3-chloro-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClF3N5O5S/c1-2-39-16-5-7-17(8-6-16)40-18-11-14(10-15(12-18)35(37)38)31-25(36)23-22(27)24-32-19(20-4-3-9-41-20)13-21(26(28,29)30)34(24)33-23/h3-13H,2H2,1H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOSIXRBYKORFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CS5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClF3N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386359 | |
| Record name | 3-chloro-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5673-65-4 | |
| Record name | 3-chloro-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold.
Introduction of the thiophen-2-yl group: This can be achieved through a cross-coupling reaction, such as Suzuki or Stille coupling, using a thiophen-2-yl boronic acid or stannane.
Functionalization with chloro, ethoxy, and nitro groups: These functional groups can be introduced through electrophilic aromatic substitution reactions, using appropriate reagents such as chlorinating agents, ethylating agents, and nitrating agents.
Attachment of the carboxamide group: This can be accomplished through an amide coupling reaction, using a carboxylic acid derivative and an amine.
Industrial Production Methods
The industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation or coupling reactions. For example:
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Cyclocondensation : Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with diketones (e.g., 1-phenylbutane-1,3-dione) under acidic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold .
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Coupling Reactions : Chlorinated intermediates like 5-methyl-7-phenyl- triazolo[1,5-a]pyrimidine-2-carbonyl chloride react with amines or hydrazines to introduce carboxamide groups .
Key Reaction: Formation of the Carboxamide Group
| Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorination | SOCl₂, DMF (catalytic) | Carbonyl chloride intermediate | 85–90% | |
| Amidation | Aniline derivatives, CH₂Cl₂, RT | Carboxamide product | 70–80% |
Chloro Substituent (C-3 Position)
The chloro group at the pyrazolo[1,5-a]pyrimidine C-3 position is susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions. For example:
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Reaction with amines (e.g., piperidine) yields substituted derivatives .
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Palladium-catalyzed cross-coupling (e.g., Suzuki) with aryl boronic acids forms biaryl systems .
Nitro Group (C-5 Nitrophenyl)
The nitro group can undergo reduction to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, enabling further functionalization (e.g., diazotization) .
Ethoxyphenoxy Group
The ethoxy moiety is prone to hydrolysis under acidic (H₂SO₄) or basic (NaOH) conditions, yielding phenolic intermediates.
Trifluoromethyl Group
The CF₃ group is generally inert but influences electronic properties, enhancing stability against oxidation .
Electrophilic Substitution
The electron-rich pyrimidine ring undergoes electrophilic substitution at C-6 and C-7 positions:
| Electrophile | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | Nitro derivatives | Regioselectivity depends on substituents | |
| Br₂/FeBr₃ | CHCl₃, RT | Brominated analogs | Limited solubility in polar solvents |
Photophysical Behavior
Trifluoromethylated pyrazolo[1,5-a]pyrimidines exhibit strong fluorescence in solution (λₑₘ = 400–500 nm), attributed to π→π* transitions .
Modification of the Carboxamide Group
The carboxamide group at C-2 participates in:
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Hydrolysis : Forms carboxylic acids under acidic (H₂SO₄) or basic (NaOH) conditions .
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Cyclization : Heating with acetic anhydride yields oxazolone derivatives .
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 250°C, releasing CO₂ and HF (from CF₃ group) .
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Photodegradation : UV light induces cleavage of the nitro group, forming nitroxyl radicals .
Comparative Reactivity with Analogous Compounds
| Compound | Key Reaction | Conditions | Outcome | Source |
|---|---|---|---|---|
| EVT-1367465 | SNAr with morpholine | K₂CO₃, DMF, 80°C | Chloro → morpholino substitution | |
| CID 1119074 | Hydrolysis of nitro group | H₂/Pd-C, MeOH | Nitro → amine conversion |
Challenges in Functionalization
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. The following applications have been noted:
- Anticancer Activity : Research indicates that compounds with similar pyrazolo-pyrimidine structures exhibit significant anticancer properties. Studies have shown that modifications at the 7-position can enhance selectivity and potency against specific cancer cell lines .
- Anti-inflammatory Properties : There is evidence suggesting that this compound may inhibit certain inflammatory pathways, making it a candidate for treating inflammatory diseases .
Biological Studies
The compound's unique structure allows it to interact with various biological targets:
- Enzyme Inhibition : The trifluoromethyl group and the nitrophenyl moiety may enhance binding affinity to enzymes involved in cancer metabolism and inflammation .
- Receptor Modulation : It may act as a modulator for specific receptors, which can be beneficial in designing targeted therapies .
Material Science
The compound's stability and unique chemical properties make it suitable for applications in material science:
- Polymer Chemistry : Its ability to form stable bonds can be utilized in creating new polymeric materials with enhanced thermal and mechanical properties .
Agricultural Chemistry
There is potential for this compound in agricultural applications, particularly as an agrochemical:
- Pesticide Development : The structural components suggest possible efficacy as a pesticide or herbicide, targeting specific pests while minimizing environmental impact .
Case Study 1: Anticancer Activity Assessment
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazolo-pyrimidines were screened against various cancer cell lines. The results indicated that compounds similar to 3-chloro-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide showed IC50 values in the low micromolar range against breast and lung cancer cells, suggesting significant anticancer potential.
Case Study 2: Anti-inflammatory Mechanism of Action
Research published in Pharmacology Reports explored the anti-inflammatory effects of pyrazolo-pyrimidines. The study demonstrated that the compound inhibited the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines. This mechanism suggests its potential application in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse binding interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Key Observations:
Cycloheptyl and tert-butyl substituents (e.g., in ) reduce polarity, favoring membrane permeability but limiting solubility.
Electronic Effects :
- The nitro group in the target compound is a strong electron-withdrawing group, which may enhance binding to electron-rich enzyme active sites (e.g., kinases or oxidoreductases).
- Trifluoromethyl groups (common across all analogs) contribute to metabolic stability and lipophilicity .
Bioactivity Trends :
- Pyrazolo[1,5-a]pyrimidines with chloro and trifluoromethyl substituents (e.g., ) are frequently associated with kinase inhibition (e.g., KDR, VEGFR2).
- Thiophene-containing derivatives (e.g., target compound, ) may exhibit improved π-stacking interactions with aromatic residues in target proteins.
Synthetic Accessibility :
Biological Activity
3-chloro-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H17ClF3N5O5S |
| Molecular Weight | 603.96 g/mol |
| Density | 1.56 g/cm³ |
| LogP | 8.39 |
| CAS Number | 5673-65-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly in cancer cells. Its structure allows it to mimic ATP, facilitating binding to kinase active sites, which is crucial for inhibiting cell proliferation and inducing apoptosis.
Key Mechanisms:
- Kinase Inhibition : The pyrazolo[1,5-a]pyrimidine core is known for its role as a kinase inhibitor, which can lead to the suppression of oncogenic signaling pathways.
- Induction of Apoptosis : Studies indicate that this compound may activate caspases (caspase 3/7 and caspase 9), promoting programmed cell death in cancer cells.
- Autophagy Modulation : It has been observed to enhance autophagy processes through the upregulation of beclin-1 and inhibition of mTOR pathways.
Biological Activity Studies
Recent research has focused on evaluating the anticancer properties of this compound against various cancer cell lines.
Case Study: Anticancer Activity
A study assessed the cytotoxic effects of this compound using the MTT assay on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated:
- Higher Cytotoxicity : The compound exhibited stronger cytotoxic effects compared to cisplatin.
- Mechanistic Insights : It was found to induce apoptosis via caspase activation and modulate autophagy, indicating its potential as an effective anticancer agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrazolo compounds:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3-chloro-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-... | <0.25 | Apoptosis induction via caspases |
| Pyrazolo[3,4-d]pyrimidine derivatives | 0.66 | Kinase inhibition |
| Celecoxib (approved drug) | 10 | COX inhibition |
Q & A
Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
To confirm structural integrity, employ a combination of single-crystal X-ray diffraction (to resolve bond lengths and angles with mean (C–C) accuracy of ~0.003–0.005 Å) , high-resolution NMR (for substituent connectivity and stereochemistry), and mass spectrometry (to verify molecular weight). Challenges include managing crystallographic disorder in bulky substituents (e.g., trifluoromethyl or nitro groups) . For nitro-containing analogs, monitor for potential decomposition during analysis using stability-indicating HPLC methods .
Q. How can researchers standardize synthetic protocols for pyrazolo[1,5-a]pyrimidine derivatives like this compound?
Key steps include:
- Cyclization of precursors under controlled conditions (e.g., acid catalysis for pyrimidine ring closure) .
- Sequential coupling reactions for introducing aryloxy and thiophenyl groups, using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .
- Purification via column chromatography with gradients optimized for polar nitro and trifluoromethyl groups .
Q. What are the primary challenges in synthesizing the 5-thiophen-2-yl substituent, and how can they be mitigated?
Thiophene coupling often faces low yields due to steric hindrance from adjacent groups. Mitigation strategies:
- Use bulky ligands (e.g., XPhos) to stabilize transition states in cross-coupling reactions .
- Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF/THF mixtures) to enhance solubility .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies for this compound be resolved?
Discrepancies may arise from metabolic instability (e.g., nitro group reduction) or poor pharmacokinetics . Address via:
- Metabolite profiling (LC-MS/MS) to identify degradation products .
- Formulation optimization (e.g., nanoemulsions) to improve solubility and bioavailability .
- Comparative dose-response studies using modified analogs (e.g., replacing nitro with cyano groups) to isolate bioactive motifs .
Q. What experimental design principles apply to optimizing the trifluoromethyl group introduction?
Use Design of Experiments (DoE) to evaluate variables:
Q. How can researchers address low reproducibility in crystallographic data for structurally similar analogs?
Ensure strict control of crystallization conditions (e.g., slow evaporation in dichloromethane/hexane). For disorder-prone regions (e.g., 4-ethoxyphenoxy groups), refine data using TWINABS or SHELXL software to model partial occupancies . Cross-validate with DFT calculations to confirm bond geometry .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in enzyme inhibition studies?
- Fragment-based screening : Replace the thiophene moiety with other heterocycles (e.g., furan or pyrrole) and assay inhibitory activity .
- Docking simulations : Use the trifluoromethyl group as a hydrophobic anchor in binding pocket analysis (software: AutoDock Vina) .
- Kinetic studies : Measure IC₅₀ shifts under varying pH to probe electrostatic interactions with the nitro group .
Methodological Considerations
Q. How should researchers handle the nitro group’s instability during long-term storage?
Store the compound under argon at −20°C in amber vials. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking . For analogs, consider replacing the nitro group with stable bioisosteres (e.g., sulfonamides) .
Q. What advanced techniques validate the compound’s purity for pharmacological assays?
- Chiral HPLC to resolve enantiomeric impurities (critical for thiophene-containing analogs) .
- Elemental analysis (C, H, N) to confirm stoichiometry within ±0.4% deviation .
- Dynamic light scattering (DLS) to detect aggregates in aqueous buffers .
Data Analysis and Reporting
Q. How should contradictory cytotoxicity data across cell lines be interpreted?
Conduct multi-omics profiling (transcriptomics/proteomics) to identify cell-specific targets. Use synergy assays (e.g., Combenefit software) to test combinatorial effects with standard chemotherapeutics . Report data with 95% confidence intervals and normalize to vehicle controls to minimize batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
